molecular formula C7H14Cl2N4 B1408395 N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1820651-25-9

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1408395
CAS No.: 1820651-25-9
M. Wt: 225.12 g/mol
InChI Key: SLVUGOWZTZQQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

This compound possesses a distinctive molecular architecture that combines two important heterocyclic systems through an amine linkage. The compound's systematic nomenclature reflects its complex structure, incorporating both the four-membered azetidine ring and the five-membered pyrazole ring system. The molecule features a 1-methyl substitution on the pyrazole ring at the nitrogen-1 position, while the amino group at the 4-position of the pyrazole ring serves as the connecting point to the 3-position of the azetidine ring.

The compound exists as a dihydrochloride salt, indicating the presence of two hydrochloride ions associated with the basic nitrogen atoms in the molecule. This salt formation significantly enhances the compound's water solubility and stability, making it more suitable for various pharmaceutical applications and research purposes.

Table 1: Molecular Characteristics of this compound

Property Value Source
Chemical Abstracts Service Number 1820651-25-9
Molecular Formula C₇H₁₄Cl₂N₄
Molecular Weight 225.12 g/mol
IUPAC Name This compound
Purity (Commercial) 95%

The structural complexity of this compound arises from the presence of four nitrogen atoms distributed across two distinct heterocyclic systems. The azetidine ring contains one nitrogen atom as part of its four-membered saturated ring structure, while the pyrazole ring incorporates two nitrogen atoms in adjacent positions within its five-membered aromatic system. This arrangement creates multiple sites for potential hydrogen bonding and electronic interactions, which are crucial factors in determining the compound's biological activity and pharmacological properties.

The molecular geometry of the compound is particularly interesting due to the strain inherent in the four-membered azetidine ring. Azetidines exhibit significant ring strain of approximately 25.4 kcal/mol, which lies between the higher strain of aziridines and the more stable pyrrolidine rings. This structural tension imparts unique reactivity characteristics that can be exploited in synthetic transformations and may contribute to specific biological activities.

Historical Context in Heterocyclic Chemistry

The development of this compound reflects the rich historical evolution of heterocyclic chemistry, particularly the systematic exploration of nitrogen-containing ring systems. The pyrazole component of this molecule traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. Subsequently, Hans von Pechmann developed a classical synthetic method for pyrazole synthesis in 1898, utilizing acetylene and diazomethane as starting materials.

The historical significance of pyrazole chemistry extends beyond basic synthetic methodology to encompass fundamental understanding of heterocyclic reactivity and properties. Pyrazole compounds were recognized early for their amphoteric character, possessing both acidic and basic properties due to the presence of two different types of nitrogen atoms within the ring structure. The acidic pyrrole-like nitrogen atom can readily donate protons, while the basic pyridine-like nitrogen atom can accept protons, creating a versatile chemical platform for further derivatization.

Azetidine chemistry developed along a different historical trajectory, with researchers initially focusing on understanding the unique properties imparted by the four-membered ring structure. The synthesis of azetidines presented significant challenges due to the inherent ring strain, making their preparation more complex than that of other saturated nitrogen heterocycles. Early synthetic approaches included the reduction of azetidinones (β-lactams) with lithium aluminum hydride, as well as multistep routes starting from readily available precursors such as 3-amino-1-propanol.

The convergence of azetidine and pyrazole chemistry in compounds like this compound represents a more recent development in heterocyclic chemistry, reflecting the modern pharmaceutical industry's systematic approach to combining proven structural motifs. This strategy emerged from the recognition that individual heterocyclic systems often possess complementary properties that can be synergistically combined to enhance overall biological activity.

Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to the Target Compound

Year Development Significance Reference
1883 Ludwig Knorr coins "pyrazole" Foundation of pyrazole nomenclature
1898 Pechmann pyrazole synthesis Classical method for pyrazole preparation
1959 First natural pyrazole isolated 1-pyrazolyl-alanine from watermelon seeds
Modern Era Azetidine synthesis advancement Development of practical synthetic routes

Significance in Modern Pharmaceutical Research

This compound exemplifies the contemporary pharmaceutical industry's strategic approach to drug discovery, which emphasizes the systematic combination of validated heterocyclic scaffolds to create novel therapeutic agents. The compound's significance in modern pharmaceutical research stems from the well-established biological activities associated with both pyrazole and azetidine structural motifs, as well as the potential for synergistic effects when these systems are combined within a single molecular framework.

Pyrazole derivatives have demonstrated remarkable versatility in pharmaceutical applications, with numerous compounds reaching clinical development and market approval. The pyrazole scaffold has proven particularly valuable in the development of protein kinase inhibitors, a crucial class of anticancer therapeutics. Among the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, eight contain pyrazole rings, including clinically important agents such as crizotinib, ruxolitinib, and erdafitinib. These compounds demonstrate the pyrazole ring's ability to provide optimal interactions within the adenosine triphosphate-binding sites of target kinases while maintaining favorable drug-like properties.

The pyrazole scaffold's utility extends beyond kinase inhibition to encompass a broad spectrum of biological activities. Research has documented pyrazole derivatives exhibiting antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitor activities. This diverse pharmacological profile reflects the structural versatility of the pyrazole ring system and its ability to participate in various molecular recognition events within biological systems.

Azetidine derivatives represent an equally promising area of pharmaceutical research, with compounds demonstrating significant biological activities including antibacterial, antifungal, antitubercular, anticancer, and antioxidant properties. The four-membered ring structure of azetidines imparts unique chemical reactivity that can be strategically exploited in drug design. The ring strain inherent in azetidines creates opportunities for targeted bond cleavage under specific biological conditions, potentially leading to controlled drug release or activation mechanisms.

Table 3: Biological Activities Associated with Pyrazole and Azetidine Scaffolds

Scaffold Primary Activities Clinical Examples Research Status
Pyrazole Kinase inhibition, anti-inflammatory, antimicrobial Crizotinib, Ruxolitinib, Erdafitinib 8 FDA-approved kinase inhibitors contain pyrazole
Azetidine Antibacterial, anticancer, antifungal Various research compounds Active research phase
Combined Systems Enhanced selectivity, improved pharmacokinetics Research compounds Emerging area of investigation

Recent research in cyclin-dependent kinase inhibition has highlighted the potential of pyrazole-containing compounds as anticancer agents. Specifically, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent cyclin-dependent kinase 2 inhibitory activity, with lead compounds achieving inhibition constants in the low nanomolar range. These findings underscore the continued relevance of pyrazole chemistry in contemporary drug discovery efforts and suggest that compounds incorporating both pyrazole and azetidine motifs may offer enhanced therapeutic potential.

The strategic combination of azetidine and pyrazole functionalities in this compound represents an approach that capitalizes on the complementary properties of these heterocyclic systems. The pyrazole ring provides a well-validated pharmacophore with proven ability to interact with various biological targets, while the azetidine ring introduces additional structural complexity and potential reactivity that may enhance selectivity or provide novel mechanisms of action. This molecular design strategy aligns with current trends in pharmaceutical research that emphasize the development of compounds with improved selectivity profiles and reduced off-target effects.

The compound's potential significance is further enhanced by its salt form as a dihydrochloride, which addresses common pharmaceutical challenges related to solubility and stability. The improved water solubility conferred by the salt formation facilitates formulation development and may enhance bioavailability in biological systems. Additionally, the increased stability of the salt form supports both research applications and potential therapeutic development by ensuring consistent compound quality and extended shelf life.

Properties

IUPAC Name

N-(azetidin-3-yl)-1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVUGOWZTZQQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Core Synthesis

The azetidine ring, a key heterocyclic component, is typically synthesized via cyclization reactions from suitable precursors such as azetidin-3-one hydrochloride or related derivatives.

  • Hinsber Reaction : One common approach involves the Hinsber reaction, where azetidin-3-one hydrochloride is reacted with suitable amines or nucleophiles to generate the azetidine ring. For example, the conversion of azetidin-3-one hydrochloride to intermediate 3 involves cyclization under basic or neutral conditions, often employing reagents like DCC or carbodiimides to facilitate ring closure.

  • Cyclization of Amino Alcohols : Another method involves cyclization of amino alcohols, such as 1-amino-3-chloro-propan-2-ol derivatives, using reagents like ethanesulfonyl chloride, followed by ring closure under controlled conditions. This pathway is noted for its green chemistry aspects, utilizing less pollutional reagents and achieving high yields.

  • Hydrogenation and Reduction : The azetidin-3-one hydrochloride can be hydrogenated or reduced to generate the corresponding azetidine derivatives, often employing palladium catalysts under hydrogen pressure. This method is useful for obtaining intermediates with high purity.

Pyrazole Ring Functionalization

The pyrazole moiety is introduced via nucleophilic substitution, coupling reactions, or cyclization of suitable precursors.

  • Methylation of Pyrazole : The methyl group at the N-1 position of pyrazole is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions, often in polar aprotic solvents like DMSO or DMF.

  • Formation of Pyrazol-4-amine : The amino group at the 4-position is typically installed via nucleophilic substitution or reduction of nitro precursors, with subsequent purification confirmed through NMR and HPLC techniques.

  • Coupling with Azetidine Derivatives : The pyrazole ring can be coupled with the azetidine core through various cross-coupling reactions, including Suzuki or Buchwald-Hartwig amination, using palladium catalysts and suitable ligands. These reactions are optimized for high yield and minimal by-products.

Salt Formation: Dihydrochloride

The final step involves converting the free base into its dihydrochloride salt to enhance solubility and stability.

  • Hydrochloric Acid Treatment : The free base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas is bubbled through the solution at low temperature (0°C). The mixture is then refluxed for several hours to ensure complete salt formation. The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.

  • Alternative Methods : Some protocols involve direct addition of concentrated hydrochloric acid to the free base in a suitable solvent, followed by crystallization to isolate the dihydrochloride salt.

Research Findings and Data Tables

Step Reagents/Conditions Key Features References
Azetidine ring synthesis Hinsber reaction, cyclization of amino alcohols, hydrogenation High yield, green chemistry, cost-effective ,
Pyrazole methylation Methyl iodide, DMSO, base Precise methylation at N-1, confirmed by NMR
Pyrazole functionalization Cross-coupling (Suzuki, Buchwald-Hartwig) Selective coupling, high regioselectivity
Salt formation HCl gas bubbling, reflux Enhanced solubility and stability ,

Research Trends and Innovations

Recent advances emphasize environmentally friendly synthesis routes, such as microreactor technology for azetidine synthesis, and the use of benign reagents like TEMPO for oxidation steps. These methods improve yield, reduce waste, and lower costs, aligning with industrial scalability.

  • Green Synthesis : Utilization of microchannel reactors for oxidation steps minimizes solvent use and reaction time.

  • Catalyst Optimization : Palladium catalysis remains central, with ligand modifications enhancing selectivity and turnover number.

  • Cost and Environmental Benefits : Replacing expensive reagents with more sustainable alternatives and employing solvent recycling techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and pyrazole’s aromatic system enable substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Aza-Michael AdditionNH-heterocycles, DBU catalysisFunctionalized azetidine derivatives
Suzuki CouplingBoronic acids, Pd catalystsPyrazole-azetidine hybrids with aryl groups
  • Example : Aza-Michael addition with imidazole or benzotriazole forms hybrid compounds like azetidine-benzimidazole derivatives under mild conditions .

Oxidation Reactions

The pyrazole’s methyl group and azetidine’s amine are oxidation targets.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Methyl OxidationKMnO₄, acidic/neutral mediumPyrazole-4-carboxylic acid derivative
Amine OxidationH₂O₂, catalytic metal ionsN-Oxide formation
  • Mechanistic Insight : Oxidation of the pyrazole methyl group to carboxylic acid proceeds via radical intermediates.

Reduction Reactions

Catalytic hydrogenation can modify substituents or reduce unsaturated bonds.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
DebenzylationH₂, Pd/C, 60°CDeprotected azetidine derivatives
Nitro Group ReductionNaBH₄, LiAlH₄Amine regeneration
  • Application : Hydrogenolysis removes benzyl protecting groups from azetidine nitrogen under 40–60 psi H₂ .

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization to release the free base.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
NeutralizationNaOH, aqueousFree amine form
Salt FormationHCl gas, ethanolStabilized hydrochloride salt
  • Structural Impact : Neutralization alters solubility and bioavailability .

Ring-Opening Reactions

Azetidine’s strained four-membered ring is susceptible to acid-catalyzed cleavage.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Acid HydrolysisHCl, refluxLinear amino derivatives
  • Mechanism : Protonation of azetidine nitrogen weakens the ring, leading to C–N bond cleavage .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed cross-coupling.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄Biaryl pyrazole-azetidine hybrids
  • Example : Brominated pyrazole-azetidine derivatives couple with boronic acids to form biaryl structures .

Key Structural and Spectroscopic Insights

  • NMR Data :

    • Pyrazole protons resonate at δ 7.54–7.63 ppm (1H), while azetidine methylenes appear as doublets at δ 4.28–4.42 ppm (2H) .

    • ¹⁵N HMBC correlations confirm nitrogen connectivity in hybrid structures .

  • Regiochemistry : NOESY experiments validate substituent positions (e.g., pyrazole-azetidine orientation) .

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Azetidine-Containing Derivatives

Azetidine rings are less common in pharmaceuticals compared to five- or six-membered rings, but they offer conformational rigidity and metabolic stability. Key comparisons:

Compound Structure Features Applications Reference
Target Compound Azetidine + pyrazole + dihydrochloride Synthetic intermediate for inhibitors
N-(azetidin-3-yl)-4-phenyl-N-(4-phenylquinolin-2-yl)quinolin-2-amine trihydrochloride Azetidine + quinoline + trihydrochloride Precursor for kinase inhibitors

Key Observations :

  • The trihydrochloride derivative in demonstrates how additional HCl molecules enhance solubility for complex amine salts, though it may complicate purification.
  • The azetidine ring’s strain in the target compound may increase reactivity, facilitating nucleophilic substitution in synthesis .

Pyrazole Amines and Derivatives

Pyrazole rings are widely used in drug design due to their hydrogen-bonding capacity. Comparisons include:

Compound Substituents Salt Form Applications Reference
Target Compound 1-methylpyrazole + azetidine Dihydrochloride Pharmaceutical synthesis
4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 186195-79-9) Chlorophenyl + methylpyrazole None Unknown (research chemical)

Key Observations :

  • The dihydrochloride salt improves water solubility compared to neutral pyrazole amines, critical for biological assays .

Key Observations :

  • Azoamidine dihydrochlorides in leverage the salt form for aqueous-phase radical initiation, unlike the target compound’s role in organic synthesis.
  • Both classes benefit from dihydrochloride’s stability and solubility but differ in reactivity (azo groups vs. azetidine-pyrazole).

Data Gaps and Future Research

  • Melting Point/Boiling Point : Critical physical data (e.g., melting point) are missing in available sources .
  • Biological Activity: Limited evidence on pharmacological properties; further studies could explore its role in epigenetic modulation (e.g., EZH2/HDAC pathways) .

Biological Activity

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1820651-25-9
  • Molecular Formula : C7H14Cl2N4
  • Molecular Weight : 224.13 g/mol
  • Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert effects through the following mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can induce apoptosis in cancer cell lines by causing cell cycle arrest at the mitotic phase, as evidenced by increased levels of phosphorylated histone H3 .
  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit protein-protein interactions, particularly in the context of disease models, such as those targeting PEX14 and PEX5 interactions, which are critical in certain parasitic infections .
  • Selectivity and Potency : The compound demonstrates a significant selectivity for specific kinases, which may enhance its therapeutic efficacy while minimizing off-target effects. For instance, it has shown a high IC50 value against various cytochrome P450 enzymes, indicating lower potential for metabolic interference .

Pharmacological Effects

The biological activity of this compound extends across various pharmacological domains:

Effect Description
Antiproliferative Induces apoptosis in cancer cell lines through cell cycle modulation .
Antiparasitic Potential Inhibits critical protein interactions in protozoan parasites, showing promise in trypanocidal activity .
Neuroprotective Effects Modulates ion channels related to neuroprotection, although specific pathways require further investigation .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in prostate and kidney cancer cell lines, with associated increases in reactive oxygen species (ROS) levels and activation of caspases 3 and 9 .
  • In Vivo Models : Animal models have shown that the compound can effectively reduce tumor growth when administered at specific dosages, indicating its potential as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Research into the SAR of pyrazolo compounds has revealed that modifications to the azetidine ring can significantly enhance biological activity and selectivity against target proteins involved in disease pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride?

  • Methodological Answer : Optimize reaction parameters by:
  • Using copper(I) bromide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and confirming completion by NMR .
  • Purifying the product via column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization from methanol to achieve >95% purity .

Q. How can researchers confirm the purity and structural integrity of the compound?

  • Methodological Answer :
  • Purity : Use TLC with UV visualization and HPLC-MS for quantitative analysis .
  • Structural Confirmation :
  • 1^1H/13^13C NMR: Compare chemical shifts with analogs (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm; azetidine N-H signals at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 215) .

Q. What experimental precautions are required for handling hygroscopic dihydrochloride salts?

  • Methodological Answer :
  • Store the compound in anhydrous conditions with desiccants (e.g., silica gel) under inert gas (N2_2/Ar).
  • Use anhydrous solvents (e.g., dried DCM or MeOH) during synthesis to avoid hydrolysis .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXL for refinement and SHELXS for phase determination. Analyze hydrogen bonding (e.g., N–H···Cl interactions) to stabilize the crystal lattice .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate bond lengths/angles.
  • Reactivity Analysis : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole and azetidine rings .
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .

Q. How can researchers resolve contradictory NMR data arising from tautomerism or dynamic effects?

  • Methodological Answer :
  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals (e.g., pyrazole tautomerism).
  • Use 2D NMR (HSQC, HMBC) to correlate protons with 13^13C signals and validate assignments .
  • Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian) .

Q. What strategies are effective for designing analogs with improved biological activity?

  • Methodological Answer :
  • Core Modifications : Replace the methyl group on the pyrazole with halogens (e.g., Br, Cl) or electron-withdrawing groups to enhance metabolic stability .
  • Salt Forms : Test alternative counterions (e.g., sulfate, citrate) for solubility optimization .
  • SAR Studies : Synthesize analogs (e.g., N-cyclopropyl or N-thiazolyl derivatives) and evaluate activity in cellular assays (IC50_{50}, EC50_{50}) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer :
  • Confirm purity via elemental analysis (C, H, N, Cl) and HRMS.
  • Check for isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl in dihydrochloride salts) using high-resolution MS .

Q. What steps mitigate batch-to-batch variability in synthetic yield?

  • Methodological Answer :
  • Standardize reaction conditions (e.g., degas solvents, control humidity).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for HPLC quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.